molecular formula C14H12Cl2N2O B8291795 2-amino-N-(3,4-dichlorobenzyl)benzamide

2-amino-N-(3,4-dichlorobenzyl)benzamide

Cat. No. B8291795
M. Wt: 295.2 g/mol
InChI Key: FYWKGLNCJDQKBK-UHFFFAOYSA-N
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Patent
US04734419

Procedure details

A mixture of 2H-3,1-benzoxazine-2,4(1H)dione (20 g) and 3,4-dichlorobenzylamine (16.4 ml) in benzene (200 ml) was refluxed for 3 hours. After cooling, the solvent was removed under reduced pressure to give a residue, which was recrystallized from n-hexane-ethyl acetate (1:2) to afford 2-amino-N-(3,4-dichlorobenzyl)benzamide (30.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])OC1=O.[Cl:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[Cl:22])[CH2:17][NH2:18]>C1C=CC=CC=1>[NH2:1][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([NH:18][CH2:17][C:16]1[CH:19]=[CH:20][C:21]([Cl:22])=[C:14]([Cl:13])[CH:15]=1)=[O:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
16.4 mL
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from n-hexane-ethyl acetate (1:2)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NCC2=CC(=C(C=C2)Cl)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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